5-Bromo-3-chloro-2-nitrophenol
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Overview
Description
5-Bromo-3-chloro-2-nitrophenol is a chemical compound with the molecular formula C6H3BrClNO3 . It has a molecular weight of 252.45 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H3BrClNO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H
. This code provides a specific textual identifier for the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as chlorinated nitrophenols, have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals .
Mode of Action
It’s known that nitrophenols can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, forming a Meisenheimer complex . This complex can then undergo further reactions, leading to various changes in the compound and its targets .
Biochemical Pathways
Similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves several enzymatic reactions, leading to the breakdown of the compound and potentially affecting downstream biochemical processes .
Pharmacokinetics
The compound’s molecular weight (25245 g/mol) and its physical form (pale-yellow to yellow-brown solid) suggest that it may have certain pharmacokinetic characteristics . For instance, its relatively low molecular weight might facilitate absorption and distribution within the body.
Result of Action
Given its potential to undergo nucleophilic aromatic substitution reactions , it could potentially lead to various changes at the molecular and cellular levels. These changes could, in turn, affect the function of the compound’s targets and potentially lead to various biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3-chloro-2-nitrophenol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with its targets. Moreover, the compound’s environmental fate is of great concern due to its use in various industrial applications .
Biochemical Analysis
Biochemical Properties
Nitro compounds, like 5-Bromo-3-chloro-2-nitrophenol, are known to interact with various enzymes and proteins . The nitro group in these compounds can undergo various reactions, including reduction, which can lead to the formation of reactive intermediates . These intermediates can interact with biomolecules, potentially altering their function .
Cellular Effects
Nitroaromatic compounds have been shown to have diverse biological and clinical applications, suggesting that they may interact with various cellular processes .
Molecular Mechanism
Nitro compounds are known to undergo various reactions, including direct substitution with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Nitro compounds are known to have strong infrared bands, which can be identified in spectroscopic analyses .
Metabolic Pathways
Nitro compounds can be metabolized through various pathways, including reduction and oxidation .
Transport and Distribution
Nitro compounds are known to have high dipole moments, suggesting that they may interact with various transporters or binding proteins .
Subcellular Localization
Nitro compounds are known to interact with various cellular compartments, suggesting that they may be localized to specific subcellular regions .
Properties
IUPAC Name |
5-bromo-3-chloro-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCAFVFKZWFZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)[N+](=O)[O-])Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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